Journal Name:Indian Journal of Chemical Technology
Journal ISSN:0971-457X
IF:0.76
Journal Website:http://www.niscair.res.in/ScienceCommunication/ResearchJournals/rejour/ijct/ijct0.asp
Year of Origin:0
Publisher:National Institute of Science Communication and Information Resources (NISCAIR)
Number of Articles Per Year:54
Publishing Cycle:Bimonthly
OA or Not:Yes
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-20 , DOI:
10.1016/j.cplett.2023.140684
Novel electrolyte materials for solid oxide fuel cells based on Sm-doped SrMo0.5W0.5O4 were synthesized by hydrothermal method. Their phase composition, sinterability and electrical conductivity were studied. Results show that the prepared powders have a pure scheelite structure at 500 °C with superior sinterability. The electrical conductivity of the samples can significantly improved by doping with appropriate Sm2O3. The maximal electrical conductivity of 0.058 S cm−1 at 800 °C can be observed in the Sr0.9Sm0.1Mo0.5W0.5O4 electrolyte ceramic sample. Sr1-xSmxMo0.5W0.5O4 is suggested as a potential electrolyte for intermediate temperature solid oxide fuel cells due to its superior sinterability and electrical performance.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.cplett.2023.140669
The coordination-state dependency of the excited-state properties and ultrafast relaxation dynamics from the S2 to the S1 state of bacteriochlorophyll a were analyzed using quantum chemical calculations and nonadiabatic molecular dynamics simulations. TDDFT calculations and orbital analysis clarified the molecular mechanism of the decrease in the excitation energy difference caused by ligand coordination. The results of dynamics simulations also showed that the ligand accelerated the relaxation, and the estimated time constant was in quantitative agreement with the experimental data. We demonstrated the importance of the environmental effects for the relaxation dynamics, which have not been investigated theoretically.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.cplett.2023.140713
This paper is devoted to the estimation of pH for pure water. We assume that the dissociation of water molecules is mainly caused by binary high energetic collisions. The dissociation energy in liquid water is identified with the energy of H-bonding. The density dependence of the dissociation energy TD is described. It is shown that this dependence allows to successfully reproduce the experimental values of pH up to the boiling temperature.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.cplett.2023.140712
Herein, coal tar pitch (CTP) derived nitrogen and sulfur co-doped porous graphene-like carbon (NSPC) is performed by an ammonium sulfate-assisted chemical blowing strategy. Afterward, NSPC was activated by KOH to form a-NSPC features a bubble-like structure with a thin porous shell and a well-balanced porous ratio. Serving as electrode materials for supercapacitors, the capacitance of a-NSPC was 368 F g−1 at 0.5 A g−1. Meanwhile, the prepared materials exhibit excellent cycling stability after 10,000 cycles. This work may not only prepare superior electrode materials but also provide a feasible strategy for large-scale production of high-performance and low-cost electrode materials.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-09 , DOI:
10.1016/j.cplett.2023.140647
Theoretical methods were used to investigate the encapsulation of two vitamin E isoforms, α-tocopherol (α-TOC) and α-tocotrienol (α-TCT), into the macrocycle cucurbit[7]uril (CB[7]). The vitamins@CB[7] complexes were stable along 100 ns molecular dynamics simulation with similar conformation. The binding free energy obtained from the MM/PBSA method is ∼ –25 kcal.mol−1 for both complexes. Also, DFT-D3/B3LYP/6-31G(d,p) calculations indicate a favorable encapsulation process with bind energies of –58.25 (α-TOC@CB[7]) and –61.08 kcal.mol−1 (α-TCT@CB[7]). Moreover, the calculated solvation enthalpies show a solubility enhancement of complexed vitamins compared to their free forms. Finally, CB[7] may be a promising macrocyclic host for encapsulating vitamins E.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.cplett.2023.140645
A novel hydrothermal carbonization process was utilized to induce oxygen vacancies on hematite to obtain an amorphous carbon-encapsulated core–shell composite (Fe2O3-x@AC) using ascorbic acid as the reducing agent and carbon source. The Fe2O3-x@AC composite showed enhanced photo-Fenton degradation of RhB and phenol, which were 7 and 70 times more than those of pure hematite. The improvement of photo-Fenton properties is mainly attributed to the synergistic effect of AC and Vo, in which the decomposition of H2O2 to produce ·OH was promoted to enhance the oxidation ability, and the charge transfer ability and carrier density were increased to accelerate the reaction.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.cplett.2023.140690
The electronic and optical properties of phenyl-functionalized black phosphorus (phenyl-BP) under uniaxial strain engineering were investigated using first-principles calculations. It revealed that the overall transitions from semiconductor to metallic properties were observed in the phenyl-BP. Notably, when 4% tensile strain was exerted along the armchair direction, phenyl-BP was restored to a p-type semiconductor with a smaller gap of 0.60 eV. Furthermore, compressive strain enhanced its ability to absorb ultraviolet light and high photon energy region around 14 eV. Our results suggested that the strain-induced properties of phenyl-BP provided a theoretical guidance for realizing its full potential in optoelectronic applications.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.cplett.2023.140670
A series of Eu3+-doped silicate-based red light-emitting nanocrystalline materials is fabricated via the solution combustion technique. Triclinic crystalline powders with a P-1 space group are formed containing irregularly sized grains. Three-lifetime values indicates the presence of three different local environments surrounding the Eu3+ ion. Upon near-UV excitation, the photoluminescence (PL) spectrum shows a red emission owing to the electronic band at ∼612 nm, consistent with the electronic transition 5D0 → 7F2. The energy bandgap is probed using diffuse reflectance spectroscopy. The critical distance between adjacent Eu3+ ions was evaluated to be ∼18.70 Å and multipolar exchanges were found accountable for the concentration quenching. The obtained chromaticity coordinates fall in the red regime of the CIE (1931) triangle, which replicates the potency of designated nanomaterials in the design and architecture of R-G-B (red–green–blue) phosphor-based LEDs.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.cplett.2023.140700
Due to the decomposition, condensation, and invalidation of organic additives in acid copper plating solution, it is hard to identify the effective concentration of additives, which causes difficulties in the prediction and grasping of the electroplating effect. To solve this problem, this paper established the linear relationship between absorbency and the concentration of organic additives based on the principle of ultraviolet spectrophotometry and the luminescence mechanism of the chromogenic agent and three organic additives after eliminating the interference of copper and hydrogen ions in the plating solution. The concentrations of polyethylene glycol (PEG), bis-(sodium sulfopropyl)-disulfide(SPS), and gelatin in the solution were analyzed quantitatively according to Law of Lambert-Beer. According to the results, the linear relationship between PEG’s mass concentration and absorbency can be described as y = 0.01057 + 0.01372x, with a linear correlation of 0.9982, a relative error of about 0.56%-3.7%, and a minimum detection limit of 1 mg/L. The method adopted for detecting the SPS content records a relative error of around 0.817%-4.202% with the minimum detection limit of 2 μmol/L. The linear relationship between gelatin concentration and absorbancy is expressed as y = 0.02165x + 0.00932, in which the linear correlation r = 0.9906.
Structural elucidation of C5H7+ derived from 3-methyl-1,4-pentadiene using ion-mobility spectrometry
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.cplett.2023.140717
The formation pathways, intermediates, and products of alkadienes dissociation reactions are fundamental to combustion chemistry, yet their understanding is limited. Herein, the C5H7+ fragment ion derived from 3-methyl-1,4-pentadiene (MPD) was investigated using an ion mobility/mass spectrometer. The reduced mobilities (K0) of the C5H7+ fragment ions generated by MPD and cyclohexene (used to generate the fragment ion standard) correlated with effective temperature in He buffer gas, and showed that these fragments were identical cyclopentenium cations. The dissociation of MPD to cyclopentenium cations was investigated using density functional theory calculations, which revealed the feasibility of this dissociation pathway over other fragments.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, APPLIED 应用化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.70 | 28 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://op.niscair.res.in/index.php/IJCT